![molecular formula C26H22O4 B170372 [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate CAS No. 159174-04-6](/img/structure/B170372.png)
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a derivative of the compound 4-hydroxytamoxifen, which is commonly used in breast cancer treatment. MPP has been shown to have a high affinity for estrogen receptors and has been studied for its potential use in research related to breast cancer, osteoporosis, and other estrogen-related conditions.
Mecanismo De Acción
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate works by binding to estrogen receptors and activating them, leading to downstream effects on gene expression and cellular function. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to have a higher affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα), which may make it a useful tool for studying the specific effects of ERβ activation.
Biochemical and Physiological Effects:
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to have a variety of biochemical and physiological effects, including the activation of estrogen receptors, changes in gene expression, and alterations in cellular function. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to increase bone density in animal models, suggesting that it may have potential use in the treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate in lab experiments is its high affinity for estrogen receptors, which allows for more specific and targeted activation of these receptors. However, one limitation of using [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate is its synthetic nature, which may limit its applicability to natural systems.
Direcciones Futuras
There are several potential future directions for research related to [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate. One area of interest is the use of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate in the treatment of osteoporosis, as it has been shown to increase bone density in animal models. Another area of interest is the potential use of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate in the treatment of breast cancer, as it has been shown to have a high affinity for estrogen receptors. Additionally, further research is needed to better understand the specific effects of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate on cellular function and gene expression.
Métodos De Síntesis
The synthesis of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate involves several steps, including the reaction of 4-bromophenylacetonitrile with 4-hydroxybenzaldehyde, followed by the reaction of the resulting compound with 2-methylprop-2-enoyl chloride. The final step involves the reaction of the resulting compound with 4-bromobenzonitrile to produce [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate.
Aplicaciones Científicas De Investigación
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been extensively studied for its potential use in scientific research related to breast cancer, osteoporosis, and other estrogen-related conditions. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to have a high affinity for estrogen receptors and has been used to study the effects of estrogen on breast cancer cells. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
Propiedades
Número CAS |
159174-04-6 |
|---|---|
Fórmula molecular |
C26H22O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
[4-[4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H22O4/c1-17(2)25(27)29-23-13-9-21(10-14-23)19-5-7-20(8-6-19)22-11-15-24(16-12-22)30-26(28)18(3)4/h5-16H,1,3H2,2,4H3 |
Clave InChI |
QBWDTPISGDUSPA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C(=C)C |
SMILES canónico |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




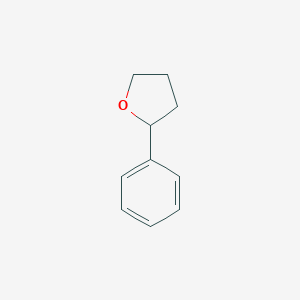
![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)
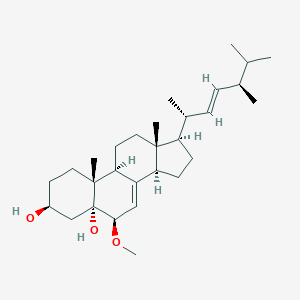

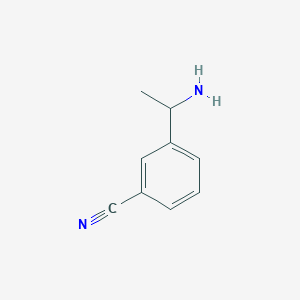

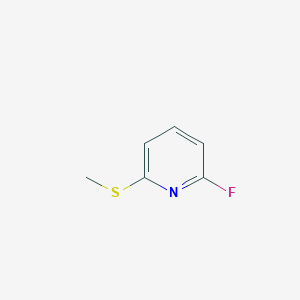
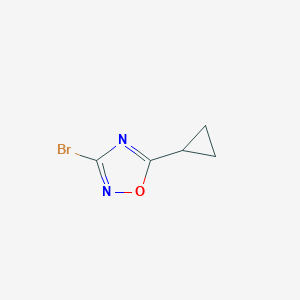
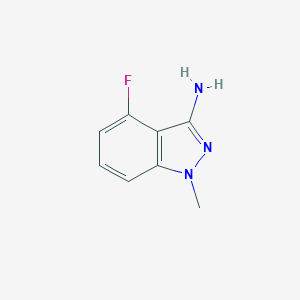
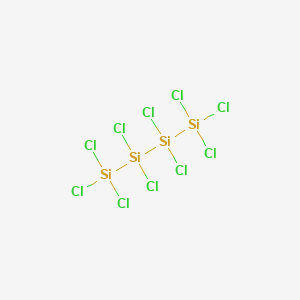
![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)